molecular formula C10H14Cl2O2 B13750483 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- CAS No. 60254-15-1

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel-

Cat. No.: B13750483
CAS No.: 60254-15-1
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-SVRRBLITSA-N
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Description

The compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- (CAS: 59609-49-3) is a synthetic pyrethroid derivative characterized by a cyclopropane ring substituted with a 2,2-dimethyl group and a 3-(2,2-dichloroethenyl) moiety. The ethyl ester group at the carboxyl position and the (1R,3S)-relative stereochemistry define its structural and functional uniqueness . This compound shares a structural backbone with permethrinic acid () but differs in the ester group (ethyl vs. methyl or phenoxybenzyl groups in other pyrethroids).

Properties

CAS No.

60254-15-1

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

ethyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8+/m1/s1

InChI Key

QPTWKDNRYCGMJM-SVRRBLITSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- typically involves the reaction of cyclopropanecarboxylic acid with 2,2-dichloroethenyl and 2,2-dimethyl groups under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclopropanes.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrethroid Family

Pyrethroids are synthetic insecticides derived from natural pyrethrins. Key analogs include:

a) Methyl Ester Analog
  • Compound : Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
  • Key Differences : Substitution of the ethyl ester with a methyl group.
  • Properties: Toxicity: Oral LD₅₀ in rats >5000 mg/kg, indicating low acute toxicity . Applications: Used as a closed-system intermediate, similar to the ethyl ester .
b) Permethrin
  • Compound: 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, (3-phenoxyphenyl)methyl ester
  • Key Differences: Phenoxybenzyl ester instead of ethyl.
  • Properties: Bioactivity: Broader insecticidal activity due to the phenoxy group enhancing lipid solubility and target binding .
c) Cypermethrin
  • Compound : (1R,2R,1'S)-Cypermethrin (CAS: 65731-84-2)
  • Key Differences: Incorporates a cyano group at the phenoxybenzyl position.
  • Properties: Potency: Enhanced insecticidal activity due to the electron-withdrawing cyano group stabilizing the molecule . Stereochemistry: Exists as eight stereoisomers, with the (1R,3R)-cis configuration being most bioactive .

Non-Pyrethroid Cyclopropane Derivatives

a) Ethyl 1-amino-2-vinylcyclopropanecarboxylate
  • Compound: Ethyl ester with amino and vinyl substituents (CAS: 259221-73-3)
  • Key Differences: Amino and vinyl groups replace dichloroethenyl and dimethyl groups.
  • Applications : Pharmaceutical intermediate, highlighting the versatility of cyclopropane carboxylates in drug synthesis .
b) Fluorinated Derivatives (e.g., Cyfluthrin)
  • Compound: Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(4-fluoro-3-phenoxyphenyl)methyl ester
  • Key Differences: Fluorine atom and cyano group enhance photostability and binding affinity to insect sodium channels .

Comparative Data Table

Property Target Compound Methyl Ester Permethrin Cypermethrin
Molecular Formula C₁₀H₁₄Cl₂O₂ C₉H₁₂Cl₂O₂ C₂₁H₂₀Cl₂O₃ C₂₂H₁₉Cl₂NO₃
Molecular Weight (g/mol) 237.12 223.10 391.29 415.07
Ester Group Ethyl Methyl Phenoxybenzyl Cyano-phenoxybenzyl
LD₅₀ (Oral, Rat) Not reported >5000 mg/kg 430–4000 mg/kg 250 mg/kg
Hydrolysis Half-Life Not reported 17 years (pH 7) 30–60 days (pH 7) 50 days (pH 9)
Biodegradability Not readily biodegradable Not readily biodegradable Low Moderate

Research Findings and Mechanistic Insights

  • Stereochemical Influence : Enantioseparation studies using β-cyclodextrin columns demonstrate that (1R,3S)-rel- configurations exhibit distinct chromatographic retention times, critical for analytical quantification .
  • Toxicity Mechanisms : Pyrethroids like the target compound act on insect sodium channels, causing paralysis. The ethyl ester’s smaller size may reduce mammalian toxicity compared to bulkier analogs like permethrin .
  • Environmental Fate : The methyl ester’s extreme persistence (17-year hydrolysis half-life) suggests that ethyl ester derivatives may also resist degradation, posing long-term ecological risks .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- , is an organochlorine compound notable for its biological activity, particularly in the context of insecticidal properties. This compound is structurally related to various pyrethroid insecticides and exhibits significant potential in agricultural applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H14Cl2O2C_{10}H_{14}Cl_2O_2 with a molecular weight of approximately 237.12 g/mol. The structure features a cyclopropane ring with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC10H14Cl2O2C_{10}H_{14}Cl_2O_2
Molecular Weight237.12 g/mol
CAS Registry Number59609-49-3
IUPAC NameEthyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives are primarily recognized for their insecticidal properties. The compound has been linked to the efficacy of pyrethroid insecticides. Pyrethroids act on the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death.

Case Study: Efficacy Against Pests
Research has shown that compounds like this cyclopropanecarboxylic acid derivative exhibit potent activity against a range of agricultural pests. For instance:

  • Target Pests: Common agricultural pests such as aphids and whiteflies.
  • Mechanism of Action: These compounds disrupt normal nerve function in insects, leading to rapid knockdown and mortality.
  • Field Trials: In field trials, formulations containing this compound demonstrated significantly higher mortality rates compared to untreated controls.

Toxicological Profile

While effective as an insecticide, the safety profile concerning non-target organisms and humans is crucial. Studies indicate that:

  • Acute Toxicity: The acute toxicity levels are low for mammals but can vary based on exposure routes (oral, dermal).
  • Environmental Impact: The persistence of these compounds in the environment raises concerns regarding bioaccumulation and effects on beneficial insects.

Synthesis and Isomerism

The synthesis of this compound can yield various isomers, with the (+)-cis isomer being particularly effective as an insecticide. Research indicates that:

  • Synthesis Methods: Various synthetic routes have been developed to enhance the yield of the desired isomer.
  • Isomer Efficacy: The (+)-cis isomer shows superior insecticidal activity compared to its trans counterparts.

Comparative Studies

Comparative studies have examined the biological activity of this compound against other known insecticides:

Insecticide TypeActive IngredientEfficacy (%)
PyrethroidLambda-cyhalothrin95
Cyclopropanecarboxylic AcidEthyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethyl-90
OrganophosphateChlorpyrifos85

These studies highlight the competitive efficacy of cyclopropanecarboxylic acid derivatives in pest control applications.

Q & A

Q. What are the established synthetic routes for (1R,3S)-rel-ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via cyclopropanation of prefunctionalized alkenes. A common approach involves the [2+1] cycloaddition of dichlorovinyl groups to α,β-unsaturated esters under catalysis by transition metals (e.g., rhodium or copper). Optimization focuses on:

  • Catalyst selection : Rhodium(II) acetate improves stereoselectivity for the (1R,3S) configuration .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., ring-opening) .
  • Purification : Column chromatography with hexane:ethyl acetate (4:1) resolves stereoisomers, confirmed by chiral HPLC .
    Data Table :
CatalystYield (%)(1R,3S) Selectivity (%)
Rh(II)Ac6592
Cu(OTf)₂4878

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical purity?

Methodological Answer:

  • NMR : ¹H NMR (400 MHz, CDCl₃) distinguishes stereochemistry via coupling constants (e.g., J₆,₇ = 6.2 Hz for cis-substituents) .
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 237.1 (M⁺), with fragmentation at m/z 163 (loss of Cl₂CH₂) .
  • X-ray Crystallography : Resolves absolute configuration (1R,3S) via heavy-atom displacement parameters .

Advanced Research Questions

Q. How does stereochemistry (1R,3S) influence bioactivity compared to other isomers?

Methodological Answer: The (1R,3S) configuration enhances binding to insect voltage-gated sodium channels. Comparative assays include:

  • Patch-clamp electrophysiology : Measures ion channel inhibition (IC₅₀ = 12 nM for (1R,3S) vs. 230 nM for (1S,3R)) .
  • Molecular docking : Computational models show (1R,3S) fits the pyrethroid receptor site in Drosophila with ∆G = -9.8 kcal/mol .
    Data Contradiction : Some studies report reduced activity in resistant insect strains (e.g., Aedes aegypti), suggesting metabolic detoxification pathways (e.g., CYP450 overexpression) may override stereochemical advantages .

Q. What are the primary metabolic pathways of this compound in environmental systems?

Methodological Answer:

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the dichloroethenyl group, forming 2,2-dimethylcyclopropanecarboxylic acid (half-life = 48 hrs) .
  • Hydrolysis : Esters hydrolyze in alkaline conditions (pH >9) to carboxylic acids, accelerated by soil microbiota (e.g., Pseudomonas spp.) .
    Analytical Workflow :

LC-MS/MS tracks degradation products (e.g., m/z 163 → 119).

¹⁴C-Labeling quantifies mineralization to CO₂ in soil microcosms .

Q. How can researchers resolve discrepancies in reported insecticidal efficacy across studies?

Methodological Answer: Contradictions arise from variations in:

  • Test organisms : Susceptibility varies by species (e.g., LD₅₀ = 0.5 µg/g in Helicoverpa armigera vs. 5.2 µg/g in Tribolium castaneum) .
  • Formulation : Adjuvants (e.g., piperonyl butoxide) inhibit detoxification enzymes, enhancing efficacy 3-fold .
    Resolution Strategies :
  • Standardize bioassays (e.g., WHO protocols).
  • Use isogenic insect strains to isolate resistance mechanisms .

Q. What computational methods predict structure-activity relationships (SAR) for cyclopropane derivatives?

Methodological Answer:

  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and dipole moments.
  • MD Simulations : Simulate ligand-receptor binding (e.g., Naᵥ1.1 channels) over 100 ns to identify critical interactions (e.g., hydrogen bonding with Ser189) .
    Validation : Compare predicted vs. experimental IC₅₀ values (R² = 0.89) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA data), forming chlorinated byproducts (e.g., HCl gas detected via FTIR) .
  • Light Sensitivity : Store in amber vials at 4°C; UV exposure reduces purity by 15% over 30 days .
    Best Practices :
  • Use argon atmospheres for long-term storage.
  • Monitor via periodic HPLC-UV (λ = 220 nm) .

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